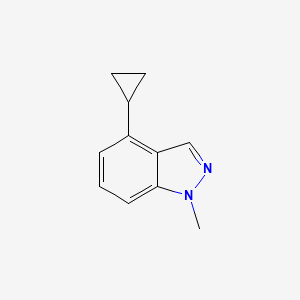
4-Cyclopropyl-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The unique structure of this compound, which includes a cyclopropyl group and a methyl group attached to the indazole core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1-methyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of Cu(OAc)2 as a catalyst to form the N-N bond in the presence of oxygen as the terminal oxidant . Another method includes the synthesis via consecutive formation of C-N and N-N bonds from 2-azidobenzaldehydes and amines without the use of a catalyst or solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Cyclopropyl-1-methyl-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Indazole: A basic indazole structure without additional substituents.
2H-Indazole: Another tautomeric form of indazole.
Substituted Indazoles: Compounds with various substituents on the indazole ring, such as halogens, alkyl groups, or aryl groups.
Uniqueness: 4-Cyclopropyl-1-methyl-1H-indazole is unique due to the presence of both a cyclopropyl group and a methyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-cyclopropyl-1-methylindazole |
InChI |
InChI=1S/C11H12N2/c1-13-11-4-2-3-9(8-5-6-8)10(11)7-12-13/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
ZTQZAJMRMJZVTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


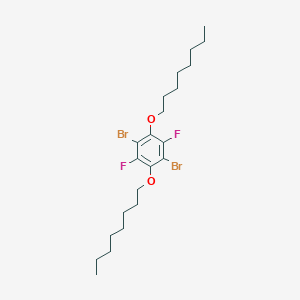
![6-Nitro-1H-benzo[D]imidazol-1-amine](/img/structure/B12833137.png)
![[2-(Difluoromethoxy)-3-methylphenyl]boronic acid](/img/structure/B12833144.png)
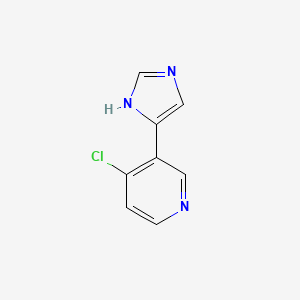
![6-Amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12833168.png)
![(3aR,6R,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12833186.png)
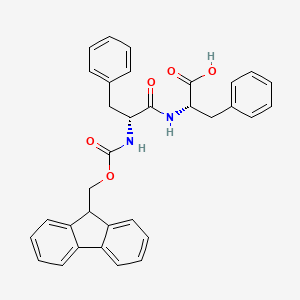
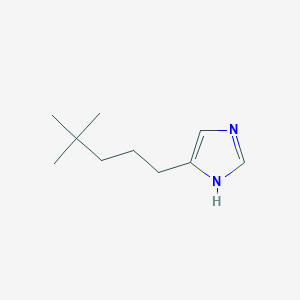
![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12833198.png)
![6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12833202.png)
![(1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12833208.png)

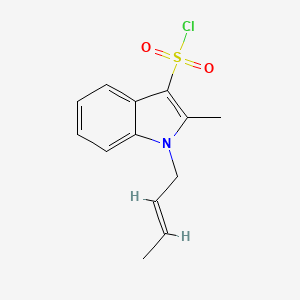
![4,7-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12833218.png)
